molecular formula C12H20N4O2S B12218337 Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12218337
M. Wt: 284.38 g/mol
InChI Key: FVBPDVLNYIVLGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-amino-2-bromo-1,3-thiazole-5-carboxylate with 4-ethylpiperazine under suitable conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with potassium carbonate as a base to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or ethyl positions .

Scientific Research Applications

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The piperazine moiety can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2S/c1-3-15-5-7-16(8-6-15)12-14-10(13)9(19-12)11(17)18-4-2/h3-8,13H2,1-2H3

InChI Key

FVBPDVLNYIVLGX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OCC)N

Origin of Product

United States

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